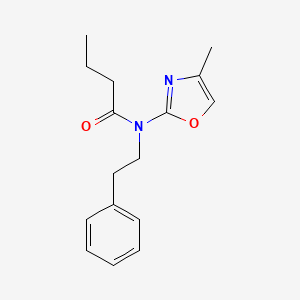

N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide

Description

N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Properties

CAS No. |

57068-33-4 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide |

InChI |

InChI=1S/C16H20N2O2/c1-3-7-15(19)18(16-17-13(2)12-20-16)11-10-14-8-5-4-6-9-14/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |

InChI Key |

SHNPOFGCOFHFGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(CCC1=CC=CC=C1)C2=NC(=CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide typically involves the formation of the oxazole ring followed by the introduction of the phenethyl and butyramide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-2-methylpropanol with phenylacetic acid under dehydrating conditions can yield the desired oxazole ring .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Oxazole: The parent compound with a simple five-membered ring structure.

Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms in different positions.

Oxazoline: A reduced form of oxazole with a single double bond.

Uniqueness

N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl and butyramide groups enhances its potential as a bioactive compound and its utility in various applications .

Biological Activity

N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H24N2O

- Molecular Weight : 304.4 g/mol

- Structure : The compound features a butanamide backbone with a 4-methyl-1,3-oxazole ring and a 2-phenylethyl group attached to the nitrogen atoms.

Research indicates that N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide may exert its biological effects through several mechanisms:

- Anti-inflammatory Activity : Similar compounds have shown efficacy in inhibiting pro-inflammatory cytokines such as IL-1β and IL-6. For instance, studies on benzoxazole derivatives demonstrated significant inhibition of these cytokines in vitro and in vivo, suggesting that oxazole-containing compounds can modulate inflammatory pathways effectively .

- Cytokine Modulation : The compound's structure may allow it to interact with signaling pathways like STAT3 and NF-kB, which are crucial in inflammatory responses. Inhibition of these pathways has been linked to reduced expression of inflammatory markers .

Pharmacological Effects

The pharmacological profile of N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide suggests several potential therapeutic applications:

- Anti-inflammatory Agents : By modulating cytokine levels, this compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation.

- Analgesic Properties : Given its structural similarities to known analgesics, further studies could explore its pain-relieving properties.

In Vitro Studies

In vitro assays have demonstrated that derivatives similar to N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide exhibit potent anti-inflammatory effects. For example:

| Compound | Cytokine Inhibition | Concentration (μM) | Observations |

|---|---|---|---|

| 5f | IL-1β | 10 | Significant reduction in mRNA expression |

| 4d | IL-6 | 10 | Prevented phosphorylation of IκBα |

These findings suggest that the compound can effectively inhibit the expression of inflammatory markers without causing cytotoxicity to hepatocytes .

In Vivo Studies

Further investigations into the in vivo effects of N-(4-Methyl-1,3-oxazol-2-y)-N-(2-phenylethyl)butanamide have shown promise:

- Animal Models : In models of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and other pro-inflammatory cytokines.

- Safety Profile : No hepatotoxicity was observed at therapeutic doses, indicating a favorable safety profile for potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.